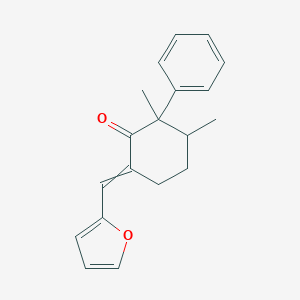
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one, also known as FDMC, is a chemical compound that belongs to the family of cyclohexanones. It is a yellow colored solid and has a molecular weight of 308.4 g/mol. FDMC has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one is not fully understood. However, it has been suggested that 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the inflammatory response. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been reported to possess antioxidant and antifungal activities.
Advantages and Limitations for Lab Experiments
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anticancer activity against various cancer cell lines. However, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Moreover, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one. One possible direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its anticancer and anti-inflammatory activities. Furthermore, it would be interesting to study the structure-activity relationship of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one and its derivatives, to identify compounds with improved therapeutic properties. Finally, it would be worthwhile to investigate the potential of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one involves the reaction of 2,3-dimethyl-1,3-butadiene, furan-2-carboxaldehyde, and cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one obtained by this method is around 75%.
Scientific Research Applications
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has a wide range of applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has also been shown to possess anti-inflammatory, antioxidant, and antifungal activities. Moreover, 6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one has been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
17429-57-1 |
|---|---|
Product Name |
6-(Furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one |
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethylidene)-2,3-dimethyl-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c1-14-10-11-15(13-17-9-6-12-21-17)18(20)19(14,2)16-7-4-3-5-8-16/h3-9,12-14H,10-11H2,1-2H3 |
InChI Key |
HOQPEHXKFLEXQW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C3=CC=CC=C3 |
synonyms |
2,3-Dimethyl-6-furfurylidene-2-phenylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)






![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
![6-(4-Iodophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B231243.png)